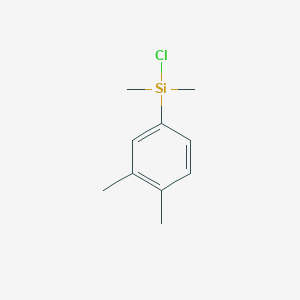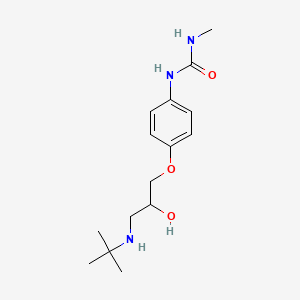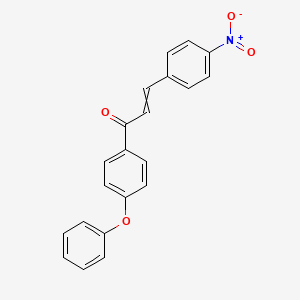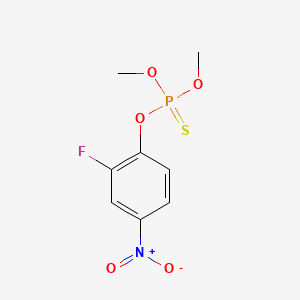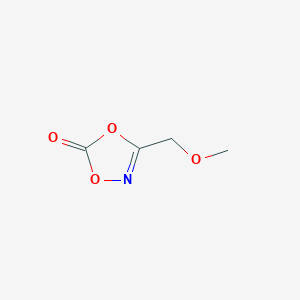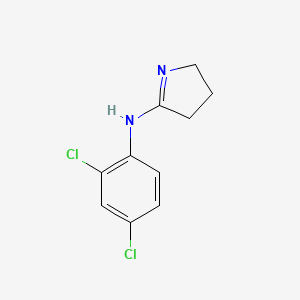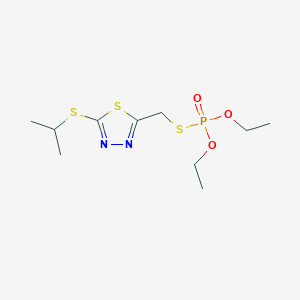
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a phosphorothioate group, diethyl ester groups, and a thiadiazole ring. Its molecular formula is C10H19N2O4PS, and it has a molecular weight of 294.308 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methanol. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purity of the final product is ensured through multiple purification steps, including recrystallization and column chromatography .
化学反応の分析
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the diethyl ester groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl phosphorothioates.
科学的研究の応用
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester has several scientific research applications:
Agriculture: Used as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.
Pharmaceuticals: Investigated for its potential as an antiviral and anticancer agent.
Biology: Studied for its effects on various biological pathways and its potential as a biochemical tool.
作用機序
The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death .
類似化合物との比較
Phosphorothioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl) ester can be compared with other similar compounds such as:
Phosphorothioic acid, O,O-diethyl S-((1-cyano-1-methylethyl)carbamoyl)methyl ester: Similar in structure but contains a cyano group instead of a thiadiazole ring.
Phosphorodithioic acid, O,O-diethyl ester: Contains a dithioate group instead of a phosphorothioate group.
Phosphorothioic acid, O,O-diethyl S-((2-chloroethyl)thio)methyl ester: Contains a chloroethyl group instead of a thiadiazole ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of the thiadiazole ring, which contributes to its distinct chemical and biological properties.
特性
CAS番号 |
38091-01-9 |
|---|---|
分子式 |
C10H19N2O3PS3 |
分子量 |
342.4 g/mol |
IUPAC名 |
2-(diethoxyphosphorylsulfanylmethyl)-5-propan-2-ylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H19N2O3PS3/c1-5-14-16(13,15-6-2)17-7-9-11-12-10(19-9)18-8(3)4/h8H,5-7H2,1-4H3 |
InChIキー |
DIVMLIPDWPNYIW-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC)SCC1=NN=C(S1)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


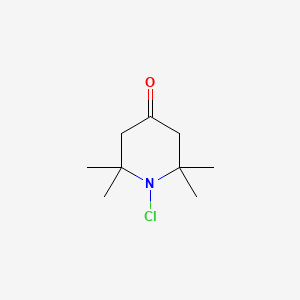
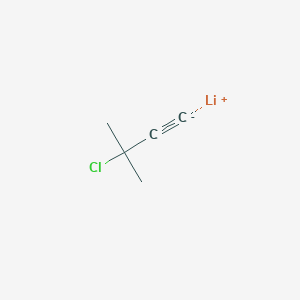
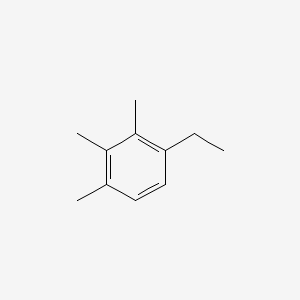
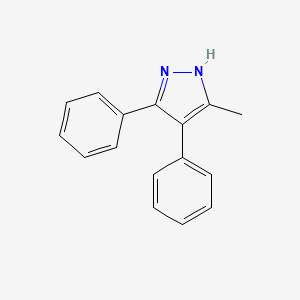
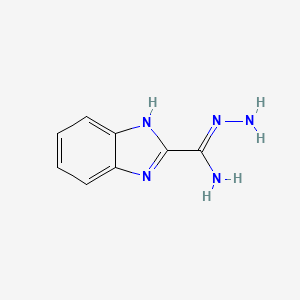
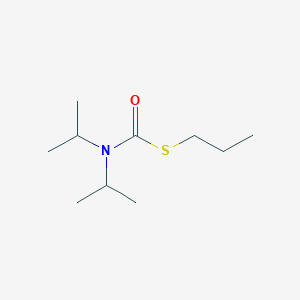
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
